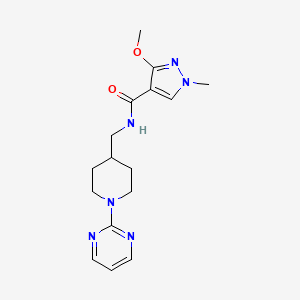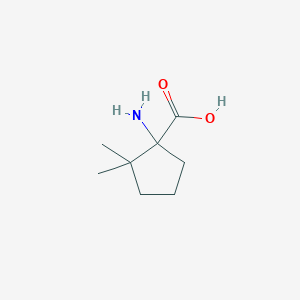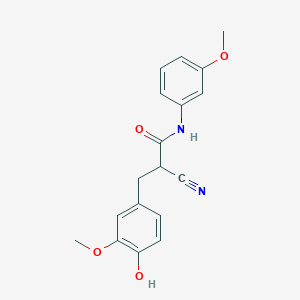
3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
BenchChem offers high-quality 3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methoxy-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
- Studies have detailed the synthesis of novel heterocyclic compounds derived from different starting materials, demonstrating the versatility of pyrazole-based compounds in drug design and development. For example, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the medicinal chemistry applications of these compounds (A. Abu‐Hashem et al., 2020).
Applications in Drug Development
- Research into the synthesis and biological evaluation of pyrazolopyrimidines and related Schiff bases for anticancer and anti-5-lipoxygenase activities illustrates the potential therapeutic applications of these molecules. This includes the development of compounds with specific activity profiles against various cancer cell lines, underscoring the role of structural modification in enhancing biological activity (A. Rahmouni et al., 2016).
Role in Anticonvulsant Drug Development
- The development and validation of analytical methods for novel anticonvulsant agents, such as "Epimidin," highlight the importance of rigorous quality control and validation in the pharmaceutical industry. This ensures the safety and efficacy of new drug candidates, emphasizing the compound's role in the development of treatments for neurological conditions (H. Severina et al., 2021).
Potential for Selective Activation of Ion Channels
- The selective activation of specific subtypes of human small-conductance Ca2+-activated K+ channels by certain compounds points to the sophisticated approaches used in targeting ion channels for therapeutic purposes. Such specificity in drug action can lead to the development of highly targeted therapies with reduced side effects (C. Hougaard et al., 2009).
Exploration of Synthetic Pathways
- The exploration of synthetic pathways for creating novel heterocyclic compounds, including pyridines, pyrimidines, and oxadiazoles, underscores the ongoing research into expanding the chemical space for drug discovery. This includes the development of methods for efficient synthesis, which can pave the way for the discovery of new drugs with improved pharmacological profiles (P. K. Mahata et al., 2003).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been found to interact with their targets and cause significant changes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Biochemical Pathways
For example, indole derivatives have been reported to have diverse biological activities, affecting a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21-11-13(15(20-21)24-2)14(23)19-10-12-4-8-22(9-5-12)16-17-6-3-7-18-16/h3,6-7,11-12H,4-5,8-10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJRJYAVIHMRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)


![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)
![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)



![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)



![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)